Cas no 1343672-04-7 (2-((3,3,3-trifluoropropyl)thio)ethanamine)

2-((3,3,3-trifluoropropyl)thio)ethanamine 化学的及び物理的性質
名前と識別子
-
- 2-((3,3,3-trifluoropropyl)thio)ethanamine
- Ethanamine, 2-[(3,3,3-trifluoropropyl)thio]-
-
- インチ: 1S/C5H10F3NS/c6-5(7,8)1-3-10-4-2-9/h1-4,9H2
- InChIKey: BXARFLMCNMCPMP-UHFFFAOYSA-N
- ほほえんだ: C(N)CSCCC(F)(F)F
2-((3,3,3-trifluoropropyl)thio)ethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01090446-1g |
2-((3,3,3-Trifluoropropyl)thio)ethanamine |
1343672-04-7 | 95+% | 1g |
¥3717.0 | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318050-250mg |
2-((3,3,3-Trifluoropropyl)thio)ethanamine |
1343672-04-7 | 95% | 250mg |
¥9242 | 2023-04-15 | |
Chemenu | CM436203-250mg |
2-((3,3,3-trifluoropropyl)thio)ethanamine |
1343672-04-7 | 95%+ | 250mg |
$353 | 2023-03-27 | |
Enamine | EN300-365250-5.0g |
2-[(3,3,3-trifluoropropyl)sulfanyl]ethan-1-amine |
1343672-04-7 | 95% | 5.0g |
$2152.0 | 2023-03-02 | |
Aaron | AR01BU5D-2.5g |
2-((3,3,3-Trifluoropropyl)thio)ethanamine |
1343672-04-7 | 95% | 2.5g |
$2025.00 | 2025-02-09 | |
Aaron | AR01BU5D-250mg |
2-((3,3,3-Trifluoropropyl)thio)ethanamine |
1343672-04-7 | 95% | 250mg |
$530.00 | 2025-02-09 | |
Aaron | AR01BU5D-50mg |
2-((3,3,3-Trifluoropropyl)thio)ethanamine |
1343672-04-7 | 95% | 50mg |
$265.00 | 2025-02-09 | |
1PlusChem | 1P01BTX1-50mg |
2-((3,3,3-Trifluoropropyl)thio)ethanamine |
1343672-04-7 | 95% | 50mg |
$229.00 | 2025-03-19 | |
1PlusChem | 1P01BTX1-100mg |
2-((3,3,3-Trifluoropropyl)thio)ethanamine |
1343672-04-7 | 95% | 100mg |
$321.00 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1318050-2.5g |
2-((3,3,3-Trifluoropropyl)thio)ethanamine |
1343672-04-7 | 95% | 2.5g |
¥39258 | 2023-04-15 |
2-((3,3,3-trifluoropropyl)thio)ethanamine 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
2-((3,3,3-trifluoropropyl)thio)ethanamineに関する追加情報
2-((3,3,3-Trifluoropropyl)thio)ethanamine: A Comprehensive Overview of CAS No. 1343672-04-7
2-((3,3,3-Trifluoropropyl)thio)ethanamine (CAS No. 1343672-04-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a trifluoropropyl group and a thioether linkage, which contribute to its distinct chemical properties and potential biological activities.
The trifluoropropyl group in 2-((3,3,3-trifluoropropyl)thio)ethanamine imparts significant stability and lipophilicity to the molecule. These properties are crucial for enhancing the compound's ability to cross biological membranes, thereby facilitating its interaction with various cellular targets. The thioether linkage, on the other hand, adds a layer of complexity to the molecule's reactivity and can influence its metabolic stability and bioavailability.
Recent studies have explored the potential applications of 2-((3,3,3-trifluoropropyl)thio)ethanamine in various therapeutic areas. One notable area of research is its role as a potential neuroprotective agent. Preclinical studies have shown that this compound can effectively reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action appears to involve the modulation of intracellular signaling pathways that regulate cell survival and death.
In addition to its neuroprotective properties, 2-((3,3,3-trifluoropropyl)thio)ethanamine has also been investigated for its anti-inflammatory effects. In vitro and in vivo studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 2-((3,3,3-trifluoropropyl)thio)ethanamine has been another focus of recent research. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high lipophilicity allows for efficient absorption through the gastrointestinal tract and good distribution to target tissues. Furthermore, the compound's metabolic stability ensures that it remains active for an extended period, enhancing its therapeutic efficacy.
To further understand the potential clinical applications of 2-((3,3,3-trifluoropropyl)thio)ethanamine, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in human subjects with various neurological and inflammatory disorders. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects.
In conclusion, 2-((3,3,3-trifluoropropyl)thio)ethanamine (CAS No. 1343672-04-7) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure confers favorable pharmacological properties that make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to elucidate its mechanisms of action and clinical potential, this compound holds great promise for addressing unmet medical needs in various disease areas.
1343672-04-7 (2-((3,3,3-trifluoropropyl)thio)ethanamine) 関連製品
- 62310-17-2(2-chloro-5-(diethylsulfamoyl)benzoic acid)
- 1806994-06-8(4-(Aminomethyl)-5-cyano-2-(difluoromethyl)pyridine-3-carboxylic acid)
- 1354023-63-4(Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate)
- 1365759-12-1(7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1804915-80-7(Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate)
- 2243515-59-3(Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate)
- 2764017-46-9(8-Hydrazinyl-3-(methoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine)
- 1538604-30-6(1,2,2,3-Tetrachloro-1,1-difluoropropane)
- 2138201-28-0(1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-4-yl)propane-1,3-dione)
- 2034618-20-5(1-(2-(Cyclopropylmethoxy)isonicotinoyl)piperidine-4-carboxamide)




